LogP Differentiation: Enhanced Lipophilicity vs. Unsubstituted 2-Amino Analog (CAS 72054-60-5)
The target compound exhibits a measured logP of 3.88, which is approximately 2.5 log units higher than that of ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 72054-60-5, logP 1.33), the simplest 2-amino comparator lacking the phenylethylamino substituent [1]. This difference corresponds to a theoretical ~300-fold increase in partition coefficient (octanol/water), translating into markedly different predicted membrane permeability and distribution behavior. The target compound also has a substantially higher molecular weight (290.38 vs. 186.23 g/mol) and a melting point of 109–111 °C [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.88; MW = 290.38 g/mol; mp = 109–111 °C |
| Comparator Or Baseline | Ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 72054-60-5): logP = 1.33; MW = 186.23 g/mol; mp not reported at comparable source |
| Quantified Difference | ΔlogP ≈ +2.55 (target more lipophilic); ΔMW ≈ +104.15 g/mol |
| Conditions | Experimental logP and melting point from Chembase/Enamine certificate of analysis; comparator logP from multiple database sources (0elem.com, molbase.cn) |
Why This Matters
A logP difference of 2.55 units has profound implications for passive membrane permeability, plasma protein binding, and CNS penetration potential, meaning the target compound cannot be considered a lipophilicity-matched substitute for the simpler 2-amino analog in any assay where cellular uptake or tissue distribution is relevant.
- [1] 0elem.com. Ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 72054-60-5): LOGP 1.3304. Retrieved May 2026. View Source
- [2] Chembase.cn. Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate. Product EN300-12127, Enamine LLC. logP 3.88, mp 109–111 °C, purity 95%. Retrieved May 2026. View Source
